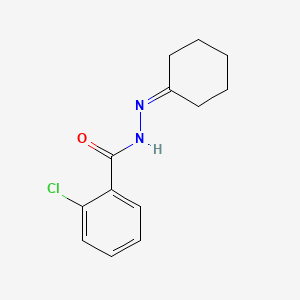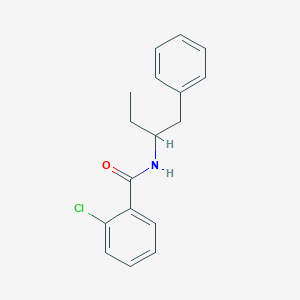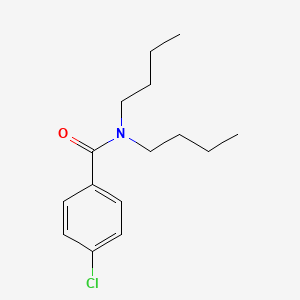![molecular formula C15H22BrNO2 B3845020 2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol](/img/structure/B3845020.png)
2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol
Descripción general
Descripción
The compound “2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a bromo-methoxybenzyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the bromo-methoxybenzyl group. One possible method for the formation of the piperidine ring is through a reaction known as a "ring-closing metathesis" . The bromo-methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the piperidine ring and the bromo-methoxybenzyl group. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule . The bromo-methoxybenzyl group is a benzyl group substituted with a bromine atom and a methoxy group, which can have various effects on the reactivity and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially increase the compound’s density and boiling point, while the methoxy group could increase its solubility in certain solvents . The piperidine ring could also impart basicity to the molecule .Safety and Hazards
As with any chemical compound, handling “2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation . Specific hazards would depend on the properties of the compound, but could potentially include skin and eye irritation, and harmful if swallowed or inhaled .
Direcciones Futuras
The future directions for research on this compound could potentially include further exploration of its synthesis and properties, as well as investigation into potential applications. For example, given the prevalence of piperidine rings and bromo-methoxybenzyl groups in biologically active compounds, this molecule could potentially be of interest in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
2-[1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-19-15-6-5-12(10-14(15)16)11-17-8-3-2-4-13(17)7-9-18/h5-6,10,13,18H,2-4,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTKNZJFLHZKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCC2CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3844970.png)
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
![3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844995.png)

![N-(4-bromophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3845004.png)
![2-{2-[4-(4-isopropylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845012.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845037.png)